2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid
Overview
Description
2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid, also known as DPC or dioxopyrazino-pyridine-carboxylic acid, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound is of particular interest as it has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a focal point of research due to their potential applications in gas storage, separation, catalysis, and more. Research has shown that pyridine derivatives, closely related to "2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid", can serve as organic ligands in the formation of MOFs. These compounds have been utilized to construct frameworks with unique properties, including high porosity and specific interactions with gases and molecules, demonstrating their potential in environmental and catalytic applications (Ghosh & Bharadwaj, 2004), (Ghosh & Bharadwaj, 2005).
Coordination Polymers
Coordination polymers are materials formed by metal centers connected by organic ligands. These structures are studied for their diverse potential applications, including in magnetism, luminescence, and as functional materials for chemical sensing and separation. Studies involving pyridine and its derivatives have led to the synthesis of coordination polymers with fascinating structural properties and functionalities. For example, research has demonstrated the synthesis of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which show promising photophysical properties and potential applications in luminescence (Sivakumar et al., 2011).
Catalysis and Chemical Reactions
The role of pyridine derivatives in catalysis and various chemical reactions is another significant area of research. These compounds can act as ligands, activating groups, or intermediates in catalytic cycles, facilitating a wide range of chemical transformations. This includes their use in the synthesis of complex molecules and materials, demonstrating their importance in organic synthesis and material science. Research has explored the utilization of pyridine carboxylic acids and their derivatives in decarboxylative coupling reactions, highlighting their role in the efficient synthesis of substituted pyridines with high levels of regioselectivity, thereby contributing to advancements in synthetic chemistry (Neely & Rovis, 2014).
Luminescent Materials
The development of luminescent materials using pyridine derivatives is a rapidly growing research area, with applications in lighting, displays, and biological imaging. Pyridine derivatives have been incorporated into lanthanide-based coordination compounds to explore their luminescent properties, leading to the discovery of materials with bright luminescence and potential applications in optoelectronic devices (Sivakumar et al., 2011).
properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)4-1-5-6(2-8-4)12-3-11-5/h1-2H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRROJDKRCFGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=NC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626662 | |
Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
521278-13-7 | |
Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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